molecular formula C17H16ClNO5S B2373093 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate CAS No. 1327195-77-6

methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate

Cat. No.: B2373093
CAS No.: 1327195-77-6
M. Wt: 381.83
InChI Key: JDTHUVFGPHWLQZ-WJDWOHSUSA-N
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Description

Chemical Structure: The compound methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate (C₁₇H₁₆ClNO₅S, MW 381.84) features a Z-configuration acrylate backbone with a 4-chlorophenyl sulfonyl group at position 2 and a 4-methoxyphenyl amino substituent at position 3 . Its purity exceeds 90%, making it suitable for pharmaceutical research .

Properties

IUPAC Name

methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5S/c1-23-14-7-5-13(6-8-14)19-11-16(17(20)24-2)25(21,22)15-9-3-12(18)4-10-15/h3-11,19H,1-2H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTHUVFGPHWLQZ-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Sulfonamide-Acrylate Coupling Method

Step 1: Sulfonamide Intermediate Synthesis
4-Methoxyphenylamine (1.0 equiv) reacts with 4-chlorobenzenesulfonyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.0 equiv) is added dropwise to scavenge HCl. The reaction proceeds at 0°C for 2 hours, yielding N-(4-methoxyphenyl)-4-chlorobenzenesulfonamide (85–92% yield).

Step 2: Acrylate Formation via Knoevenagel Condensation
The sulfonamide intermediate (1.0 equiv) reacts with methyl propiolate (1.5 equiv) in toluene at 110°C for 8 hours, catalyzed by piperidine (0.1 equiv). Z-selectivity (>95%) is achieved through steric control from the sulfonyl group.

Reaction Conditions Table

Parameter Step 1 Step 2
Solvent DCM Toluene
Temperature 0°C → RT 110°C
Catalyst Triethylamine Piperidine
Yield 85–92% 78–84%

One-Pot Tandem Approach

A modified method combines both steps in a single reactor:

  • Simultaneous Sulfonylation and Acrylation : 4-Methoxyphenylamine, 4-chlorobenzenesulfonyl chloride, and methyl propiolate react in DMF at 80°C with DBU (1,8-diazabicycloundec-7-ene) as a dual-purpose base and catalyst.
  • Key Advantage : Eliminates intermediate purification, reducing process time by 40%.

Yield Comparison

Method Isolated Yield Z:E Ratio
Two-Step 66–72% 97:3
One-Pot 58–64% 93:7

Industrial-Scale Production Techniques

Continuous Flow Reactor System

Adopted from patent CN107266316A, this system enhances scalability:

  • Reactor 1 : Sulfonamide formation at 5 L/min flow rate, residence time 15 minutes.
  • Reactor 2 : Acrylation in a packed-bed reactor with immobilized piperidine catalyst.
  • Advantages :
    • 98% conversion efficiency.
    • 20% reduction in solvent use compared to batch processes.

Solvent Recycling Protocol

Industrial plants employ azeotropic distillation to recover toluene and DCM:

  • Purity : >99.5% recycled solvent.
  • Cost Impact : Lowers production costs by 12–15%.

Emerging Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques eliminate solvents:

  • Conditions : Stainless-steel jars, 500 rpm, 2 hours.
  • Yield : 70% with 91% Z-selectivity.

Photocatalytic Acrylation

Visible-light-mediated reaction using eosin Y (0.5 mol%):

  • Mechanism : Radical-initiated coupling under air.
  • Benefits : Room-temperature operation, 82% yield.

Analytical Characterization Benchmarks

Critical Quality Attributes

Parameter Specification Method
Purity ≥99.0% (HPLC) USP <621>
Z:E Ratio ≥95:5 ¹H NMR (300 MHz)
Residual Solvents <500 ppm (ICH Q3C) GC-FID

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.21 (d, J = 8.5 Hz, 2H, SO₂ArH), 6.89 (d, J = 8.9 Hz, 2H, OCH₃ArH), 5.72 (s, 1H, NH).
  • HRMS (ESI+) : m/z 409.0584 [M+H]⁺ (calc. 409.0581).

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl and amino groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparisons of Acrylate Derivatives
Compound Name Structure Molecular Weight Key Features Applications References
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate Z-acrylate with 4-Cl-C₆H₄-SO₂ and 4-MeO-C₆H₄-NH substituents 381.84 High purity (>90%); sulfonyl and amino groups for H-bonding Likely pharmaceutical intermediate
Methyl (Z)-2-(2-chlorobenzoyl)-3-(dimethylamino)acrylate Z-acrylate with 2-Cl-C₆H₄-CO and N(CH₃)₂ substituents ~275 (estimated) Tumor inhibitor intermediate; synthetic challenges (high temp, by-products) Breast/lung cancer drug development
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate Z-acrylate with Br-C₆H₃(OCH₂)(CHO) and 4-Me-C₆H₄ substituents 409.25 S(7) hydrogen-bonded ring; π–π interactions (3.984 Å) Agrochemicals; crystal engineering
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate Ethyl ester with 4-Cl-C₆H₄ and 2,4-F₂-C₆H₃-NH substituents 325.75 Difluorophenyl group enhances electron-withdrawing effects Antimicrobial/antifungal research
Fluorinated acrylate polymers (e.g., 2-Propenoic acid, 2-methyl-, telomers) Copolymers with perfluoroalkyl sulfonyl groups (e.g., C₃F₇SO₂, C₈F₁₇SO₂) Variable High thermal/chemical resistance; surfactant properties Coatings, surfactants, water-repellent materials

Biological Activity

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate, with the CAS number 1327195-77-6, is a complex organic compound characterized by its sulfonyl, methoxy, and amino functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₇H₁₆ClNO₅S
Molecular Weight381.8 g/mol
CAS Number1327195-77-6

The synthesis of this compound typically involves a multi-step process, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline to form an intermediate sulfonamide, which is then reacted with methyl acrylate.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors. The sulfonyl and amino groups are crucial for binding to these targets, influencing numerous biochemical pathways. The exact mechanisms can vary based on the biological system involved.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains .

Case Study: Antibacterial Screening

A study evaluated several synthesized compounds for their antibacterial efficacy. The results demonstrated that specific derivatives of the compound showed strong inhibitory activity against urease and acted as acetylcholinesterase inhibitors .

Anticancer Properties

The compound's derivatives are also being explored for their anticancer potential. Preliminary studies suggest that they may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and induction of apoptosis in cancer cells .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and biological activity of this compound. These studies often utilize cell lines to measure the compound's effectiveness in inhibiting cell growth and inducing apoptosis.

Summary of In Vitro Findings

Study FocusFindings
Antimicrobial ActivityModerate to strong against specific bacteria
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionStrong inhibitory effects on urease and acetylcholinesterase

Docking Studies

Molecular docking studies have been employed to elucidate the interaction between the compound and its biological targets. These studies reveal how the structural components of the compound influence its binding affinity and biological activity.

Q & A

Q. Key Optimization Parameters :

  • Temperature : Critical for minimizing side reactions (e.g., <10°C during sulfonation).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Basic: How can the stereochemical configuration (Z/E) and crystal structure of this compound be confirmed?

Methodological Answer:
Techniques :

X-ray Crystallography : Resolves the (Z)-configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Example crystal data from analogous compounds:

ParameterValueSource
Space GroupP1 (triclinic)
Dihedral Angle82.9° between aryl rings
Hydrogen BondsC–H⋯O (S(7) motif)

NMR Spectroscopy :

  • ¹H NMR : Distinct vinyl proton splitting (δ 6.8–7.2 ppm, J = 12–14 Hz for Z-isomer).
  • NOESY : Correlates spatial proximity of substituents to confirm stereochemistry .

Advanced: How do electronic effects of the 4-chlorophenyl and 4-methoxyphenyl groups influence reactivity in nucleophilic additions?

Methodological Answer:

  • Electron-Withdrawing Chlorophenyl Group : Enhances electrophilicity at the α,β-unsaturated ester, facilitating nucleophilic attack (e.g., by amines or thiols).
  • Electron-Donating Methoxyphenyl Group : Stabilizes intermediates via resonance, directing regioselectivity.
  • Experimental Design :
    • Use DFT calculations to map electrostatic potential surfaces.
    • Compare reaction rates with substituted analogs (e.g., 4-fluorophenyl vs. 4-methylphenyl) under identical conditions .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Common Data Discrepancies :

  • Variability in IC₅₀ Values : Due to differences in assay conditions (e.g., enzyme source, solvent DMSO concentration).
  • Mitigation Strategies :
    • Standardized Assays : Use recombinant enzymes (e.g., human carbonic anhydrase IX) with controlled buffer pH (7.4) and temperature (37°C).
    • Dose-Response Curves : Validate activity across ≥3 independent replicates.
    • Solubility Correction : Pre-dissolve compounds in DMSO (<0.1% v/v) to avoid aggregation .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:
Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., tyrosine kinases).

MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability.

Free Energy Calculations : Apply MM-PBSA to quantify binding affinities.

Q. Validation :

  • Compare predicted vs. experimental Ki values from surface plasmon resonance (SPR) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • PPE : Nitrile gloves, lab coat, and safety goggles.
    • Ventilation : Use fume hoods during weighing and reactions.
    • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.
  • Toxicity Data : LD₅₀ (oral, rat) >500 mg/kg; avoid prolonged skin contact due to sulfonyl group reactivity .

Advanced: How can reaction mechanisms for sulfonyl group displacement be experimentally validated?

Methodological Answer:
Approaches :

Isotopic Labeling : Introduce ³⁵S in the sulfonyl group to track substitution pathways.

Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (pH, nucleophile concentration).

Trapping Intermediates : Use low-temperature NMR to detect transient species (e.g., Meisenheimer complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.